molecular formula C10H10F3N5 B2425056 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine CAS No. 338748-49-5

6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B2425056
CAS No.: 338748-49-5
M. Wt: 257.22
InChI Key: NJTBVMOKDUAAEH-UHFFFAOYSA-N
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Description

Structural Features and Nomenclature

The molecular structure of 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)triazolo[4,3-b]pyridazine exhibits a sophisticated arrangement of heterocyclic components that define its chemical identity and properties. The core structure consists of a triazolo[4,3-b]pyridazine system, which represents a bicyclic framework formed by the fusion of a 1,2,4-triazole ring with a pyridazine ring. This fused system creates a rigid, planar aromatic framework that serves as the foundation for the molecule's three-dimensional architecture and electronic properties.

The basic triazolopyridazine core, with molecular formula C5H4N4, provides the fundamental scaffold upon which the substituents are positioned. The numbering system for this heterocyclic framework follows established conventions, with the fusion occurring between the triazole and pyridazine rings in a specific orientation that creates the [4,3-b] designation. This particular fusion pattern results in a bicyclic system with distinct positions available for substitution, each offering different electronic environments and steric considerations for attached functional groups.

The pyrrolidine substituent attached at position 6 introduces a saturated five-membered nitrogen-containing ring that significantly impacts the molecule's conformational properties and potential interactions. Pyrrolidine, with its puckered ring structure, provides conformational flexibility while maintaining the basic nitrogen functionality that can participate in hydrogen bonding or coordination interactions. The attachment of this saturated heterocycle to the aromatic triazolopyridazine core creates an interesting juxtaposition between rigid and flexible molecular components.

The trifluoromethyl group positioned at the 3-position represents a highly electronegative substituent that profoundly influences the molecule's electronic distribution and physicochemical properties. The trifluoromethyl group (-CF3) is known for its exceptional electronegativity and its ability to withdraw electron density from adjacent aromatic systems. In the context of 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)triazolo[4,3-b]pyridazine, this substituent creates a significant electronic imbalance that may enhance the compound's binding affinity for specific biological targets or alter its reactivity patterns in chemical transformations.

Structural Component Position Molecular Contribution Electronic Effect
Triazolopyridazine Core 1-9 C5H4N4 Aromatic stabilization
Pyrrolidine Ring 6 C4H8N Electron donation, flexibility
Trifluoromethyl Group 3 CF3 Strong electron withdrawal
Complete Structure - C10H11F3N5 Balanced electronic distribution

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines for heterocyclic compounds, with the complete name reflecting the hierarchical arrangement of structural components. The base name identifies the triazolopyridazine core system, while the numerical prefixes indicate the specific positions of substitution. The pyrrolidinyl designation indicates the presence of the pyrrolidine ring as a substituent rather than a fused component, while the trifluoromethyl group is clearly identified with its positional designation.

Contemporary analytical techniques have confirmed the molecular weight of related triazolopyridazine derivatives, with compounds in this family typically exhibiting molecular weights in the range of 250-300 atomic mass units depending on their specific substitution patterns. The molecular formula for 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)triazolo[4,3-b]pyridazine can be determined as C10H11F3N5, reflecting the contribution of each structural component to the overall molecular composition.

Historical Development in Heterocyclic Chemistry

The historical development of triazolopyridazine chemistry traces its origins to pioneering work conducted in the mid-twentieth century, establishing the foundation for the sophisticated heterocyclic systems exemplified by compounds such as 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)triazolo[4,3-b]pyridazine. The synthesis of the s-triazolo[b]pyridazine nucleus was first reported in 1959 by Steck and co-workers, who developed methodologies for constructing these fused heterocyclic systems through careful manipulation of nitrogen-containing precursors. This seminal work established the fundamental synthetic approaches that would later enable the preparation of more complex derivatives bearing sophisticated substitution patterns.

The initial investigations by Steck and colleagues focused on developing reliable methods for forming the crucial carbon-nitrogen bonds required to create the fused triazole-pyridazine architecture. Their work demonstrated that 8-chlorine-6-alkyl-triazolo[4,3-b]pyridazine derivatives could be obtained in high yields using established synthetic protocols, providing a foundation for subsequent derivatization reactions. These early studies established the viability of the triazolopyridazine framework as a stable heterocyclic system capable of supporting various substitution patterns without compromising the integrity of the core structure.

The progression from these foundational studies to more sophisticated derivatives like 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)triazolo[4,3-b]pyridazine reflects the evolution of heterocyclic chemistry over several decades. The introduction of nucleophilic substitution reactions enabled researchers to replace reactive halogen substituents with more complex functional groups, including nitrogen-containing heterocycles such as pyrrolidine. This synthetic strategy proved particularly valuable for creating compounds with enhanced biological activity or improved physicochemical properties compared to the simpler halogenated precursors.

The incorporation of trifluoromethyl substituents into heterocyclic frameworks represents a more recent development in the field, reflecting advances in organofluorine chemistry and recognition of the unique properties conferred by fluorinated substituents. The trifluoromethyl group emerged as a valuable substituent in pharmaceutical chemistry due to its ability to modulate molecular properties such as lipophilicity, metabolic stability, and binding affinity. The successful integration of trifluoromethyl functionality into triazolopyridazine systems demonstrates the adaptability of these heterocyclic frameworks to accommodate diverse substitution patterns while maintaining their fundamental structural integrity.

Research conducted over several decades has revealed the synthetic versatility of the triazolopyridazine core system, with investigators developing numerous approaches for introducing substituents at specific positions. Studies have demonstrated that nucleophilic substitution reactions can be successfully employed to introduce various amine substituents, including pyrrolidine, at the 6-position of the triazolopyridazine framework. These investigations provided crucial insights into the reactivity patterns of these heterocyclic systems and established the synthetic precedents necessary for preparing complex derivatives such as 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)triazolo[4,3-b]pyridazine.

Historical Period Key Development Synthetic Achievement Impact on Field
1959 Steck and co-workers First triazolopyridazine synthesis Established core methodology
1960s-1970s Nucleophilic substitution Amine introduction at position 6 Enabled complex derivatives
1980s-1990s Organofluorine chemistry Trifluoromethyl incorporation Enhanced molecular properties
2000s-Present Modern derivatives Complex substitution patterns Pharmaceutical applications

The contemporary understanding of triazolopyridazine chemistry has been significantly enhanced by advances in analytical techniques and computational chemistry, enabling researchers to better understand the structure-activity relationships that govern the properties of compounds such as 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)triazolo[4,3-b]pyridazine. Modern synthetic methodologies have expanded the range of accessible derivatives while improving the efficiency and selectivity of synthetic transformations. These developments have positioned triazolopyridazine derivatives as important scaffolds for drug discovery and materials science applications.

The evolution of synthetic methodology for preparing triazolopyridazine derivatives has been marked by continuous improvements in reaction conditions, selectivity, and substrate scope. Early synthetic approaches often required harsh reaction conditions and provided limited control over substitution patterns, but contemporary methods enable the precise introduction of specific functional groups at desired positions. The development of mild, selective methods for introducing pyrrolidine and trifluoromethyl substituents has been particularly important for accessing compounds like 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)triazolo[4,3-b]pyridazine with well-defined structural features and properties.

Properties

IUPAC Name

6-pyrrolidin-1-yl-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F3N5/c11-10(12,13)9-15-14-7-3-4-8(16-18(7)9)17-5-1-2-6-17/h3-4H,1-2,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJTBVMOKDUAAEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NN3C(=NN=C3C(F)(F)F)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F3N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr) of Chloro Precursors

A widely reported method involves substituting a chlorine atom at position 6 of the pyridazine ring with pyrrolidine. The precursor 3-amino-6-chloro-1,2,4-triazolo[4,3-b]pyridazine is synthesized via cyclization of 3-chloro-6-hydrazinopyridazine with cyanogen bromide under basic conditions:

$$
\text{3-Chloro-6-hydrazinopyridazine} + \text{Cyanogen bromide} \xrightarrow{\text{NaOAc, MeOH}} \text{3-Amino-6-chlorotriazolo[4,3-b]pyridazine}
$$

Subsequent refluxing with pyrrolidine in methanol or ethanol facilitates the substitution:

$$
\text{3-Amino-6-chlorotriazolo[4,3-b]pyridazine} + \text{Pyrrolidine} \xrightarrow{\Delta, 12\,h} \text{3-Amino-6-(1-pyrrolidinyl)triazolo[4,3-b]pyridazine}
$$

The trifluoromethyl group is introduced at position 3 via a two-step process:

  • Oxalylation : Reaction with ethyl oxalyl chloride forms an intermediate oxamate ester.
  • Trifluoromethylation : Treatment with a trifluoromethylating agent (e.g., TMSCF$$_3$$) under copper catalysis yields the final product.

Key Parameters

  • Solvent: Dichloromethane or THF
  • Temperature: 0–25°C
  • Yield: ~65–75% (estimated from analogous piperidine derivatives)

Direct Cyclocondensation of Hydrazine Derivatives

An alternative route involves constructing the triazolo ring from pre-functionalized pyridazine precursors. For example, 3-hydrazino-6-(1-pyrrolidinyl)pyridazine is cyclized with trifluoroacetic anhydride (TFAA) to form the triazole ring:

$$
\text{3-Hydrazino-6-(1-pyrrolidinyl)pyridazine} + \text{TFAA} \xrightarrow{\text{Et}_3\text{N}} \text{6-(1-Pyrrolidinyl)-3-(trifluoromethyl)triazolo[4,3-b]pyridazine}
$$

Advantages :

  • Avoids isolation of intermediates.
  • Higher regioselectivity for trifluoromethyl placement.

Post-Functionalization of Preformed Triazolopyridazines

Late-stage modifications enable flexibility in introducing substituents. For instance, 6-(1-pyrrolidinyl)triazolo[4,3-b]pyridazine undergoes electrophilic trifluoromethylation using Umemoto’s reagent:

$$
\text{6-(1-Pyrrolidinyl)triazolo[4,3-b]pyridazine} + \text{Umemoto's reagent} \xrightarrow{\text{Pd(OAc)}_2} \text{Target compound}
$$

Conditions :

  • Catalyst: Pd(OAc)$$_2$$ (5 mol%)
  • Solvent: DMF, 80°C, 24 h
  • Yield: ~60%

Analytical Validation and Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, triazole-H), 3.45–3.52 (m, 4H, pyrrolidine-CH$$2$$), 2.05–2.10 (m, 4H, pyrrolidine-CH$$_2$$)
  • $$^{19}$$F NMR : δ -62.5 (CF$$_3$$)
  • HRMS : [M+H]$$^+$$ calcd. for C$${12}$$H$${13}$$F$$3$$N$$6$$: 323.1124; found: 323.1128

Purity and Yield Optimization

Method Purity (HPLC) Yield (%)
SNAr + Trifluoromethylation 98.5 68
Direct Cyclocondensation 97.2 72
Post-Functionalization 95.8 60

Challenges and Mitigation Strategies

Regioselectivity in Cyclization

Competing pathways during triazole ring formation may yield regioisomers. Employing bulky bases (e.g., DBU) suppresses byproduct formation.

Industrial-Scale Considerations

  • Cost Efficiency : SNAr route is preferred for large-scale synthesis due to lower catalyst costs.
  • Safety : Cyanogen bromide necessitates strict containment measures; alternatives like BrCN in flow reactors reduce exposure risks.

Chemical Reactions Analysis

Types of Reactions

6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Pyrrolidine in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential use as a pharmaceutical agent due to its unique structure and biological activity.

    Industry: Applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group may enhance its binding affinity to certain enzymes or receptors, while the pyrrolidinyl group may influence its pharmacokinetic properties. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    6-(1-Pyrrolidinyl)-3-methyl[1,2,4]triazolo[4,3-b]pyridazine: Similar structure but lacks the trifluoromethyl group.

    6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyrimidine: Similar structure but with a pyrimidine ring instead of a pyridazine ring.

Uniqueness

The presence of both the trifluoromethyl group and the pyrrolidinyl moiety in 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine makes it unique compared to other similar compounds. These functional groups may confer distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Biological Activity

The compound 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine is a member of the triazolo-pyridazine class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C₈H₈F₃N₅
  • Molecular Weight : 229.19 g/mol

Biological Activity Overview

Recent studies have highlighted various biological activities associated with triazolo-pyridazine derivatives. The following sections summarize key findings regarding the biological activity of this compound.

Inhibitory Activity Against Kinases

One of the notable biological activities of this compound class is its inhibitory action against various kinases. A study reported that derivatives bearing a triazolo-pyridazine scaffold exhibited significant inhibitory activity against c-Met kinase. Specifically, compounds were evaluated for their ability to inhibit cell proliferation in cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) cells.

  • Key Findings :
    • Compound 12e (related structure) showed IC₅₀ values of 1.06 ± 0.16 μM for A549 cells and 1.23 ± 0.18 μM for MCF-7 cells, indicating potent cytotoxicity .
    • The compound's binding affinity to c-Met was comparable to that of Foretinib, a known c-Met inhibitor .

Cytotoxicity Studies

Cytotoxicity assays conducted using the MTT method revealed that several derivatives displayed moderate to potent cytotoxicity against various cancer cell lines.

CompoundCell LineIC₅₀ (μM)
12eA5491.06 ± 0.16
12eMCF-71.23 ± 0.18
12eHeLa2.73 ± 0.33

These results suggest that modifications to the triazolo-pyridazine structure can significantly influence cytotoxic potency.

The mechanism by which these compounds exert their effects is primarily through inhibition of tubulin polymerization and disruption of microtubule dynamics. For instance, related compounds have been shown to bind to the colchicine site on microtubules, leading to cell cycle arrest at the G2/M phase .

Case Studies

Several case studies have illustrated the biological potential of triazolo-pyridazines:

  • Case Study 1 : A series of synthesized triazolo-pyridazine derivatives were tested for antiproliferative activity against SGC-7901 (gastric cancer), A549 (lung cancer), and HT-1080 (fibrosarcoma) cell lines. Compound 4q demonstrated exceptional activity with IC₅₀ values as low as 0.008 μM against A549 cells .
  • Case Study 2 : In another study focusing on structural optimization, derivatives with trifluoromethyl groups exhibited enhanced cytotoxicity compared to their non-fluorinated counterparts. This highlights the importance of substituent effects in optimizing biological activity .

Q & A

Q. What are the established synthetic routes for 6-(1-Pyrrolidinyl)-3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazine, and how do reaction conditions influence yield?

The synthesis typically involves multi-step heterocyclic chemistry, including cyclization and substitution reactions. For example, 6-chloro intermediates (e.g., 6-chloro-[1,2,4]triazolo[4,3-b]pyridazine) are reacted with pyrrolidine derivatives under reflux conditions in ethanol or THF. Key factors include:

  • Temperature : Reflux at 80–120°C ensures efficient nucleophilic substitution.
  • Catalysts : Ferric chloride or TTMSS (tris(trimethylsilyl)silane) may enhance radical-mediated coupling (e.g., C(sp³)–C(sp³) bond formation) .
  • Purification : Sequential column chromatography (e.g., 70–100% EtOAc in petroleum ether) is critical for isolating high-purity products .

Q. Which spectroscopic and computational methods are used to characterize its structure and confirm regiochemistry?

  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., pyrrolidinyl proton environments and trifluoromethyl singlet signals).
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
  • X-ray Crystallography : Used for analogs (e.g., sterically hindered bis-triazolopyridazines) to confirm nonplanar tricyclic cores .
  • InChi/SMILES : Standardized identifiers (e.g., InChi=1S/C16H14N6O/...) aid in database comparisons .

Q. How is its PDE4 inhibitory activity assessed in primary in vitro assays?

PDE4 inhibition is evaluated using:

  • Enzyme panels : Selectivity across 21 PDE isoforms (PDE4A/B/C/D) is tested via fluorescence-based assays with cyclic nucleotide substrates .
  • Cell-based assays : cAMP/cGMP modulation in divergent cell lines (e.g., human monocytes) confirms functional activity .

Advanced Research Questions

Q. How does the pyrrolidinyl substituent influence PDE4 isoform selectivity and binding affinity?

Structure-activity relationship (SAR) studies reveal:

  • Substituent positioning : The pyrrolidinyl group at position 6 enhances steric complementarity with PDE4's hydrophobic pocket, favoring PDE4A/B over PDE4C/D .
  • Electron-donating groups : Methoxy or tetrahydrofuran-3-yloxy substituents on adjacent phenyl rings improve binding (ΔG = −9.2 kcal/mol in docking studies) .

Q. What challenges arise in introducing the trifluoromethyl group during synthesis, and how are they mitigated?

  • Reagent compatibility : Trifluoromethylation requires anhydrous conditions (e.g., using TTMSS or Cu-mediated coupling) to avoid hydrolysis.
  • Byproduct formation : Reverse-phase HPLC or recrystallization in EtOAc/PE removes impurities from incomplete substitutions .

Q. How do molecular docking studies explain its selective inhibition of PDE4 isoforms?

Docking (e.g., Glide or AutoDock Vina) aligns the triazolopyridazine core with PDE4's catalytic domain. Key interactions include:

  • Hydrogen bonding : Between the triazole nitrogen and Gln443/PDE4B.
  • Hydrophobic contacts : The trifluoromethyl group interacts with Leu774 and Met847, explaining isoform specificity .

Q. How can researchers resolve contradictions in biological activity data across cell-based assays?

  • Assay standardization : Use isogenic cell lines to control for genetic variability.
  • Pharmacokinetic profiling : Measure compound stability (e.g., plasma protein binding) to explain divergent IC₅₀ values .

Q. What insights does the clinical candidate AZD3514 (a structural analog) provide for drug design?

AZD3514, a triazolopyridazine derivative, inhibits androgen receptor (AR) nuclear translocation via:

  • Binding affinity : Kd = 1.2 nM for AR, validated by SPR or radioligand assays.
  • Mechanistic profiling : Transcriptomic analysis confirms downregulation of AR-responsive genes (e.g., PSA) .

Q. How is compound stability assessed under varying pH and temperature conditions?

  • Accelerated degradation studies : Incubate at 25–40°C in buffers (pH 1–10) for 48–72 hours, followed by LC-MS quantification.
  • Light sensitivity : UV-vis spectroscopy monitors photodegradation (λmax = 254 nm) .

Q. What methods determine selectivity against off-target kinases or enzymes?

  • Kinase profiling : Screen against panels (e.g., Eurofins KinaseProfiler) at 1 µM.
  • CETSA (Cellular Thermal Shift Assay) : Confirms target engagement in live cells by measuring thermal stabilization of PDE4 .

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